Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, would be integral to the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another indole-furan derivative with potential anticancer properties.
2-(2-furanylmethyl)-5-methyl-furan: A simpler furan derivative with different biological activities.
Uniqueness
Furan-2-yl-{1-[3-(2-methoxy-phenoxy)-propyl]-1H-indol-3-yl}-methanone is unique due to its combination of a furan ring, an indole moiety, and a methanone group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H21NO4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
furan-2-yl-[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]methanone |
InChI |
InChI=1S/C23H21NO4/c1-26-20-10-4-5-11-21(20)27-15-7-13-24-16-18(17-8-2-3-9-19(17)24)23(25)22-12-6-14-28-22/h2-6,8-12,14,16H,7,13,15H2,1H3 |
InChI Key |
TYDAAHDSGUMKMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.